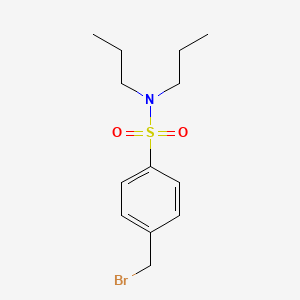
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is a complex organic compound with a unique structure that includes acetoxy, ethoxycarbonyl, and phosphonooxy functional groups attached to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetoxy group: This is usually done via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the ethoxycarbonyl group: This step involves esterification using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or ethoxycarbonyl groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
- (1S,2R,6R)-6-Acetoxy-4-(methoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
- (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(hydroxy)cyclohex-3-en-1-yl Benzoate
Uniqueness
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group can participate in specific interactions with biological molecules, making the compound a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C18H21O10P |
|---|---|
分子量 |
428.3 g/mol |
IUPAC 名称 |
[(1S,2R,6R)-6-acetyloxy-4-ethoxycarbonyl-2-phosphonooxycyclohex-3-en-1-yl] benzoate |
InChI |
InChI=1S/C18H21O10P/c1-3-25-17(20)13-9-14(26-11(2)19)16(15(10-13)28-29(22,23)24)27-18(21)12-7-5-4-6-8-12/h4-8,10,14-16H,3,9H2,1-2H3,(H2,22,23,24)/t14-,15-,16+/m1/s1 |
InChI 键 |
GMRBYWNYDJUEOL-OAGGEKHMSA-N |
手性 SMILES |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
规范 SMILES |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


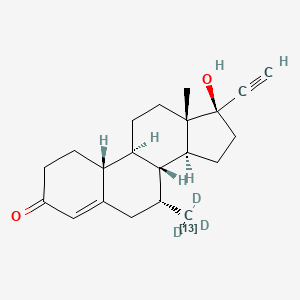
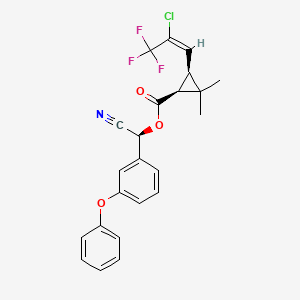
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
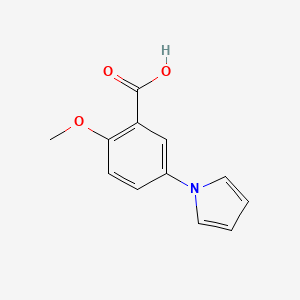
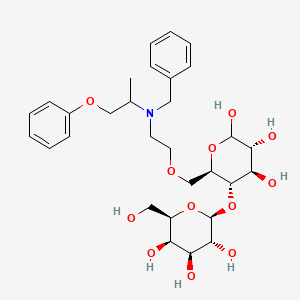

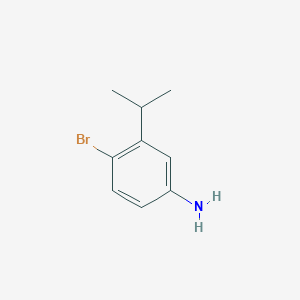

![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)

